N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-16-5-7-17(8-6-16)20-13-21-23(31)28(24-15-29(21)26-20)14-22(30)25-18-9-11-19(12-10-18)27(2)3/h5-12,15,20-21,26H,4,13-14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSDUVICMCCNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Molecular Structure
The compound's molecular formula is , and it features a unique arrangement of functional groups that may contribute to its biological effects. The structural representation can be summarized as follows:
- Molecular Weight : 424.48 g/mol
- SMILES Notation :
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C - InChIKey :
CPCWDRIXWNZNED-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of the compound are summarized in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 445.16928 | 205.2 |
| [M+Na]+ | 467.15122 | 220.9 |
| [M+NH4]+ | 462.19582 | 212.4 |
| [M+K]+ | 483.12516 | 210.1 |
| [M-H]- | 443.15472 | 212.8 |
The compound exhibits potential inhibition of various kinases, particularly JAK2/3 and Aurora A/B kinases. These kinases play crucial roles in cell signaling pathways associated with cancer and inflammatory diseases.
Case Studies
- Inhibition Assays : In a study evaluating the activity of similar pyrazole derivatives, compounds were tested for their ability to inhibit JAK2/3 and Aurora A/B kinases. The results indicated that many derivatives showed IC50 values in the low micromolar range, suggesting significant inhibitory effects .
- Cell Viability Studies : In vitro studies demonstrated that the compound could reduce cell viability in cancer cell lines, indicating its potential as an anti-cancer agent.
Pharmacological Implications
The biological activity of this compound suggests it may be a candidate for further development in treating diseases characterized by aberrant kinase activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazin-4-one Derivatives
Compound : N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide ()
- Core : Pyrazolo[1,5-d][1,2,4]triazin-4-one.
- Key Differences: Position 2: Thiophen-2-yl instead of 4-ethylphenyl. The sulfur atom in thiophene may alter π-π stacking or redox properties. Position 7: Sulfanyl group linked to an acetylphenyl-substituted acetamide (vs. dimethylaminophenyl in the target compound).
- Implications : Thiophene substitution could enhance interactions with cysteine-rich biological targets, while the acetylphenyl group may reduce membrane permeability .
Triazole and Phthalazinone Hybrids
Compound : N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Core: 1,2,4-Triazole fused with phthalazinone.
- Key Differences: Triazole vs. Substituents: Dichlorophenyl and phthalazinone groups introduce strong electron-withdrawing effects, increasing lipophilicity.
- Implications : The dichlorophenyl group may improve binding to hydrophobic pockets, but the reduced conjugation in the triazole core might lower stability in biological environments .
Pyrazole and Thiadiazole Derivatives
Compound : N-{4-[(E)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide ()
- Core : Pyrazole with a diazenyl linker.
- Key Differences: Diazenyl Group: Introduces azo functionality, which may confer photochemical reactivity or susceptibility to reductive cleavage. Substituents: Lacks the dimethylaminophenyl group, reducing solubility.
- Implications : The azo bridge could limit metabolic stability compared to the acetamide linkage in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
